N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide
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Overview
Description
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is an organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a tert-butylphenyl ring and a dimethylamino group attached to a benzohydrazide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(dimethylamino)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Shares the sulfonyl group and tert-butylphenyl ring but lacks the benzohydrazide moiety.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Contains the tert-butylphenyl group but differs in the functional groups attached.
Uniqueness
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is unique due to the combination of its sulfonyl, tert-butylphenyl, and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H25N3O3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N'-(4-tert-butylphenyl)sulfonyl-4-(dimethylamino)benzohydrazide |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)15-8-12-17(13-9-15)26(24,25)21-20-18(23)14-6-10-16(11-7-14)22(4)5/h6-13,21H,1-5H3,(H,20,23) |
InChI Key |
LRUKZWKWYSTUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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